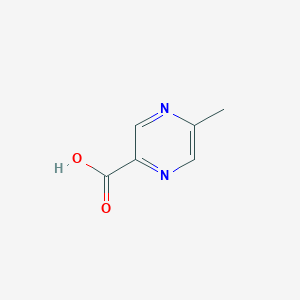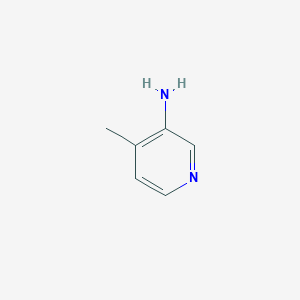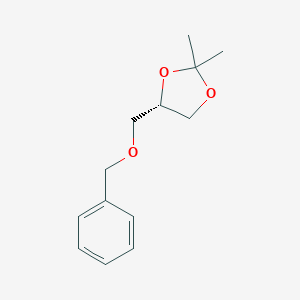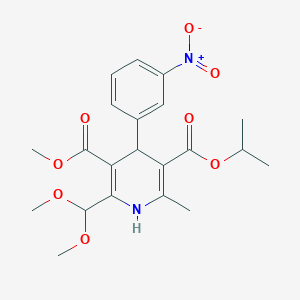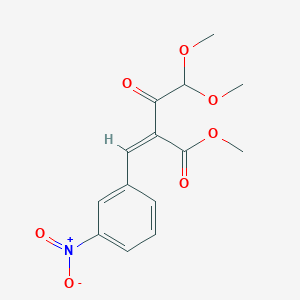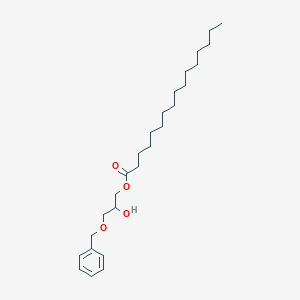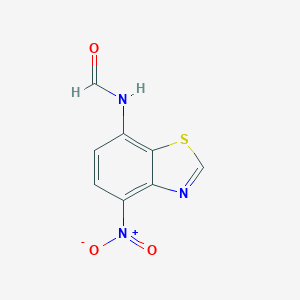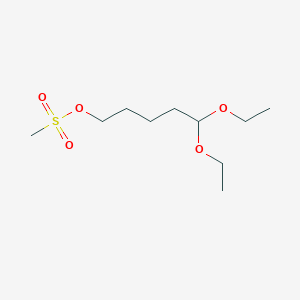
5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds often involves multi-step organic reactions, including etherification, sulfonylation, and alkylation. For example, the synthesis of complex molecules from simpler precursors, such as salicylic acid, through steps like etherification, sulfonyl chloride formation, amination, and lipid formation, indicates a methodology that could potentially be applied or adapted for synthesizing “5,5-Diethoxy-1-(methylsulfonyloxy)pentane” (Xu et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. For instance, the study of aminomethoxy derivatives of 1-(butylsulfanyl)pentane through these analytical techniques could offer insights into the structural aspects of “5,5-Diethoxy-1-(methylsulfonyloxy)pentane” and its derivatives (Mamedbeyli et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of “5,5-Diethoxy-1-(methylsulfonyloxy)pentane” can be inferred from related compounds, highlighting reactions such as cyclopropanations, electrophile-induced cyclizations, and sigmatropic rearrangements. These reactions are critical for the synthesis of functionalized molecules and understanding the compound's chemical behavior under various conditions (Davies et al., 1996).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure can be derived from X-ray crystallography and other physical characterization methods. For instance, the crystal structure analysis of “1,5-Bis(ethylsulfonyl)pentane” provides insights into the compound's solid-state arrangement and intermolecular interactions, which could be relevant for understanding the physical properties of “5,5-Diethoxy-1-(methylsulfonyloxy)pentane” (Li et al., 2003).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and potential for functional group transformations, can be explored through the synthesis and study of related molecules. Research on similar sulfone and sulfoxide compounds illustrates the diverse chemical behavior and potential applications of these functional groups in organic synthesis (Christov & Ivanov, 2004).
Applications De Recherche Scientifique
Synthesis of Modified Carbohydrates
Research on the synthesis of modified carbohydrates has shown the treatment of selected 5-substituted derivatives with propane-1,3-dithiol under various conditions, leading to the production of partly modified carbohydrates in the furanose form. This process is relevant to the study of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane as it involves the use of diethoxy derivatives to create functionalized molecules that belong to a similar family of compounds. These findings suggest potential applications in the synthesis of carbohydrate analogs and the exploration of new chemical pathways for creating complex organic molecules (Valdersnes et al., 2012).
Aminomethoxy Derivatives Synthesis
A study on the synthesis and properties of aminomethoxy derivatives of 1-(butylsulfanyl)pentane highlighted the creation of new compounds with antimicrobial properties. Although the focus is on a different sulfanyl pentane derivative, this research underscores the broader interest in sulfanyl pentane derivatives for developing compounds with potential applications in antimicrobial treatments and lubricant additives. The structural analysis and application testing of these compounds indicate a scientific interest in exploring diverse functional groups attached to pentane derivatives for various uses (Mamedbeyli et al., 2017).
Liquid Crystal Research
In the context of liquid crystals, methylene-linked liquid crystal dimers including derivatives of pentane have been studied for their transitional properties and the presence of nematic phases. This research is relevant due to the structural similarities and potential applications of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane in developing new materials with unique electro-optical properties. The findings contribute to a deeper understanding of the molecular architecture required for inducing specific liquid crystalline phases, which could be applicable in advanced display technologies and materials science (Henderson & Imrie, 2011).
Propriétés
IUPAC Name |
5,5-diethoxypentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDXUHOGXVKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCOS(=O)(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611772 | |
| Record name | 5,5-Diethoxypentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethoxy-1-(methylsulfonyloxy)pentane | |
CAS RN |
202577-28-4 | |
| Record name | 5,5-Diethoxypentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)


